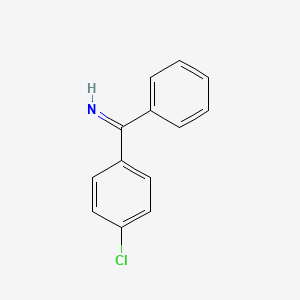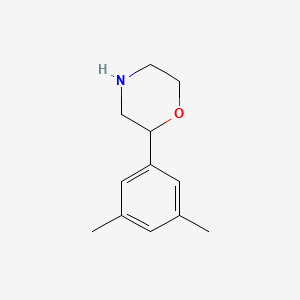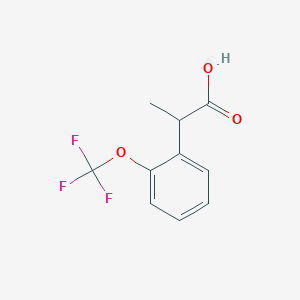
2-(2-(Trifluoromethoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethoxy)phenyl)propanoic acid: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethoxy group, a functional group known for its electron-withdrawing effects and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a suitable aromatic precursor . The subsequent steps involve standard organic synthesis techniques to attach the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability .
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylpropanoic acid derivatives
- Other trifluoromethoxy-substituted aromatic compounds
Uniqueness: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of both the trifluoromethoxy group and the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)7-4-2-3-5-8(7)16-10(11,12)13/h2-6H,1H3,(H,14,15) |
InChI Key |
UKFXGWFAKOKSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


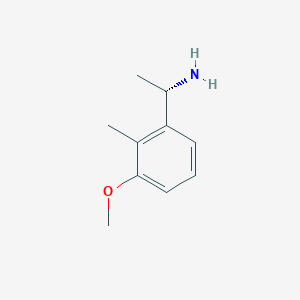

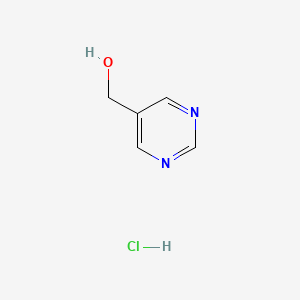


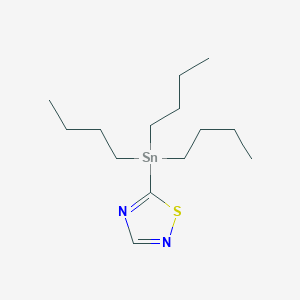
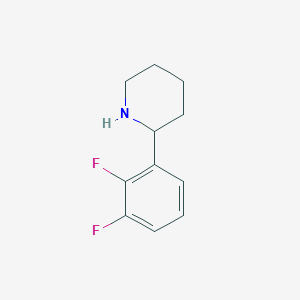
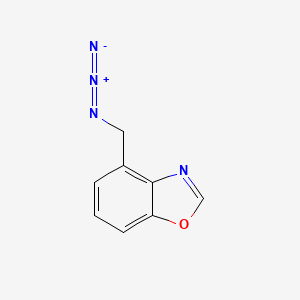

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)


